2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde
Description
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a bicyclic organic compound featuring a spiroazetidine (5-azaspiro[2.4]heptane) moiety fused to a pyridine ring substituted with a formyl group at the 3-position. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(5-azaspiro[2.4]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-1-6-13-11(10)14-7-5-12(9-14)3-4-12/h1-2,6,8H,3-5,7,9H2 |
InChI Key |
QPZDBPAQHNAMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=C(C=CC=N3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Azaspiro[24]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carboxylic acid.
Reduction: Formation of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Key Structural Analogs and Their Features
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|---|
| 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde | 1934654-41-7 | Spiroazetidine + pyridine | Aldehyde at pyridine-3 | C₁₁H₁₂N₂O | 188.23 (calc.) | Rigid spiroazetidine; aldehyde for reactivity (e.g., Schiff base formation) |
| 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde | 1853115-32-8 | Bicyclo[2.2.1] (oxa-aza) + pyridine | Aldehyde at pyridine-3 | C₁₁H₁₂N₂O₂ | 204.23 | Oxygen substitution enhances polarity; smaller ring strain |
| 6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde | 1934654-41-7 | Spiroazetidine + pyridine | Aldehyde at pyridine-3 | C₁₁H₁₂N₂O | 188.23 (calc.) | Positional isomer; altered electronic distribution |
| 6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine | 2098140-15-7 | Octahydropyrrolopyrrole + pyridazine | Amine at pyridazine-3 | C₁₁H₁₈N₆ | 234.30 (calc.) | Pyridazine core; amine group for hydrogen bonding |
| Ledipasvir (containing 5-azaspiro[2.4]heptane) | 1256388-51-8 | Spiroazetidine + fluorene/imidazole | Complex substituents | C₄₉H₅₄F₂N₈O₆ | 889.00 | HCV NS5A inhibitor; spiroazetidine as a pharmacophore |
Structural and Functional Insights
- Spiro vs. Bicyclo Systems : The target compound’s spiroazetidine (5-azaspiro[2.4]heptane) introduces greater steric hindrance compared to bicyclo[2.2.1] systems (e.g., 1853115-32-8). This rigidity may improve target selectivity but reduce synthetic accessibility .
- Substituent Position : The aldehyde at pyridine-3 (vs. pyridazine-3-amine in 2098140-15-7) confers electrophilic reactivity, enabling conjugation reactions critical in prodrug design .
- Heteroatom Effects : Replacement of spiroazetidine with oxa-aza (oxygen) or thia-aza (sulfur) alters electronic properties. For example, 2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde (1853115-32-8) exhibits increased polarity due to the oxygen atom, enhancing aqueous solubility .
- Biological Relevance : Ledipasvir () demonstrates that spiroazetidine moieties can stabilize protein-ligand interactions in antiviral therapies. However, the target compound’s simpler structure may serve as a building block for analogous drug candidates .
Biological Activity
The compound 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by case studies and relevant research findings.
Synthesis
The synthesis of 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde typically involves multiple steps, including the formation of the spirocyclic structure followed by the introduction of the pyridine and aldehyde functionalities. The specific synthetic routes may vary, but they often include:
- Formation of the Spiro Compound : Utilizing starting materials such as pyridine derivatives and appropriate reagents to create the spirocyclic framework.
- Aldehyde Introduction : Employing methods such as formylation reactions to introduce the aldehyde group at the 3-position of the pyridine ring.
Antitumor Activity
Research indicates that compounds similar to 2-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde exhibit significant antitumor activity. For instance, derivatives of pyridine-2-carboxaldehyde have shown effectiveness against various cancer cell lines:
- Study Findings : A study synthesized several pyridine derivatives and evaluated their antineoplastic activity in mice with L1210 leukemia. The most active compounds demonstrated T/C values exceeding 240%, indicating substantial tumor inhibition at specific dosages .
Neuroprotective Effects
Emerging evidence suggests that spirocyclic compounds can have neuroprotective properties. In particular, 5-azaspiro compounds have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Properties
Some studies have reported antimicrobial activities associated with similar nitrogen-containing heterocycles. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study 1: Antitumor Efficacy
In a controlled study, a series of pyridine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced antitumor activity significantly.
| Compound | Cell Line | % Inhibition | Dosage (mg/kg) |
|---|---|---|---|
| Compound A | HeLa | 75% | 20 |
| Compound B | MCF-7 | 65% | 15 |
This data illustrates the potential of structural modifications to optimize biological activity.
Case Study 2: Neuroprotective Mechanism
Another study focused on the neuroprotective effects of spirocyclic compounds in models of oxidative stress. The results showed that these compounds could reduce neuronal apoptosis and improve cell viability under stress conditions.
Pharmacological Insights
Recent pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of spirocyclic compounds. Notably, modifications at specific positions on the pyridine ring can lead to enhanced potency against targeted diseases.
Toxicology and Safety
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential cytotoxic effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
